3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate
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Overview
Description
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate is a complex organic compound that features a combination of thiazole, chromenone, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol . The chromenone moiety can be synthesized separately and then coupled with the thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its chromenone and thiazole moieties can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biochemical pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The chromenone moiety may also contribute to the compound’s biological activity by interacting with cellular components and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate is unique due to its combination of thiazole, chromenone, and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H15NO5S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C21H15NO5S/c1-12(23)26-16-8-5-14-9-17(21(24)27-19(14)10-16)20-22-18(11-28-20)13-3-6-15(25-2)7-4-13/h3-11H,1-2H3 |
InChI Key |
SURDZTBGWZQBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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